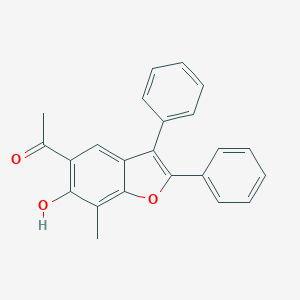![molecular formula C19H15Cl2N3O4S B284057 N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide, also known as DAS-181, is a novel antiviral drug that has shown promising results in treating respiratory viral infections. This compound is a small molecule inhibitor that targets sialic acid receptors on the surface of host cells, preventing the attachment and entry of viruses.
Wirkmechanismus
N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide works by targeting sialic acid receptors on the surface of host cells, which are used by many respiratory viruses to attach and enter the cell. This compound binds to the sialic acid receptors, preventing the attachment and entry of viruses, and thus inhibiting viral replication. This mechanism of action is unique compared to other antiviral drugs, which typically target viral proteins or enzymes.
Biochemical and Physiological Effects:
N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide has been shown to have minimal toxicity and side effects in preclinical and clinical studies. This compound is rapidly metabolized and eliminated from the body, with no accumulation in tissues or organs. In addition to its antiviral activity, N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide has also been shown to have immunomodulatory effects, enhancing the host immune response to viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide is its broad-spectrum antiviral activity against respiratory viruses. This compound has shown efficacy against multiple strains of influenza and RSV, which are major causes of respiratory infections worldwide. Another advantage is its unique mechanism of action, which could potentially overcome the problem of viral resistance to other antiviral drugs. However, one limitation of N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide. One direction is to optimize the dosing and administration of this compound to maximize its efficacy and minimize side effects. Another direction is to investigate the potential of N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide as a prophylactic treatment for respiratory viral infections, particularly in high-risk populations such as the elderly and immunocompromised. Additionally, further studies are needed to explore the immunomodulatory effects of this compound and its potential for combination therapy with other antiviral drugs. Overall, N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide represents a promising new approach to the treatment of respiratory viral infections, with potential applications in both clinical and research settings.
Synthesemethoden
The synthesis of N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide involves several steps, including the reaction of 3,4-dichlorobenzenesulfonyl chloride with 4-methoxyaniline to form 3,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide. This intermediate is then reacted with nicotinoyl chloride in the presence of a base to yield the final product, N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide has been extensively studied for its antiviral activity against a range of respiratory viruses, including influenza, parainfluenza, and respiratory syncytial virus (RSV). In preclinical studies, this compound has demonstrated potent antiviral activity in vitro and in vivo, reducing viral replication and improving survival rates in infected animals. Clinical trials have also shown promising results, with N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide significantly reducing the duration and severity of symptoms in patients with influenza and RSV infections.
Eigenschaften
Molekularformel |
C19H15Cl2N3O4S |
|---|---|
Molekulargewicht |
452.3 g/mol |
IUPAC-Name |
N-[3-[(3,4-dichlorophenyl)sulfonylamino]-4-methoxyphenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H15Cl2N3O4S/c1-28-18-7-4-13(23-19(25)12-3-2-8-22-11-12)9-17(18)24-29(26,27)14-5-6-15(20)16(21)10-14/h2-11,24H,1H3,(H,23,25) |
InChI-Schlüssel |
RATHKVVXEKBLAT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene](/img/structure/B283978.png)

![2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283981.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283982.png)
![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)

![1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)
![1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283989.png)
![2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene](/img/structure/B283990.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)